molecular formula C14H8Cl2N2O2 B14638679 3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine CAS No. 54697-04-0

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine

Cat. No.: B14638679
CAS No.: 54697-04-0
M. Wt: 307.1 g/mol
InChI Key: BARHNBYKTITJEC-UHFFFAOYSA-N
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Description

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a dioxadiazine ring, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine typically involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. The pathways involved include disruption of cellular processes and interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(4-chlorophenyl)-1,4,2,5-dioxadiazine is unique due to its dioxadiazine ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

54697-04-0

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

3,6-bis(4-chlorophenyl)-1,4,2,5-dioxadiazine

InChI

InChI=1S/C14H8Cl2N2O2/c15-11-5-1-9(2-6-11)13-17-20-14(18-19-13)10-3-7-12(16)8-4-10/h1-8H

InChI Key

BARHNBYKTITJEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=NO2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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